(2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

Description

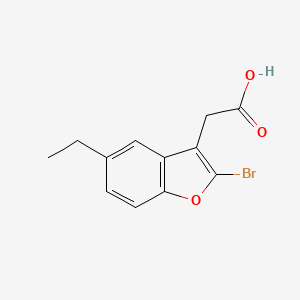

The exploration of novel heterocyclic compounds remains a cornerstone of modern chemical science, driving innovations in medicine, materials, and agriculture. Within this vast field, the benzofuran (B130515) moiety has emerged as a "privileged scaffold," consistently appearing in molecules of significant biological and industrial importance. This article focuses on a specific, under-researched derivative, (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, to establish a contextual framework for its academic investigation. By dissecting its structural components and situating it within the broader landscape of heterocyclic chemistry, a rationale for its synthesis and characterization is developed.

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif found in a vast number of natural products and synthetic molecules. acs.orgniscair.res.in Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties. wisdomlib.orgscispace.com This has made the benzofuran nucleus a focal point for medicinal chemists and a valuable target for the development of new therapeutic agents. bgu.ac.ilnih.gov Prominent examples of benzofuran-containing drugs, such as amiodarone (B1667116) (an antiarrhythmic agent) and angelicin (B190584) (used in skin disease treatment), underscore the clinical relevance of this scaffold. niscair.res.in Beyond pharmaceuticals, benzofuran derivatives are integral to the creation of agrochemicals and advanced organic materials, highlighting their versatility and importance in synthetic chemistry. acs.org

The compound this compound possesses a unique combination of functional groups that define its chemical character and potential reactivity. The core is the planar, aromatic benzofuran system. Attached to this scaffold are three key substituents:

A Bromo Group at Position 2: The presence of a halogen, specifically bromine, at the C2 position of the furan ring significantly influences the molecule's electronic properties. Halogens can act as a "halogen bond" donor, potentially influencing intermolecular interactions. nih.govnih.gov Furthermore, this bromine atom serves as a versatile synthetic handle for further molecular elaboration through reactions like palladium-catalyzed cross-coupling.

An Ethyl Group at Position 5: This alkyl substituent on the benzene ring portion of the scaffold increases the molecule's lipophilicity. This can have implications for its solubility and its interaction with biological targets.

An Acetic Acid Moiety at Position 3: The carboxylic acid group at the C3 position introduces a site for hydrogen bonding and imparts acidic properties to the molecule. This functional group is crucial in many biologically active compounds, often serving as a key interaction point with enzyme active sites or receptors. It also provides a reactive center for forming esters, amides, and other derivatives.

These features—a reactive halogen, a lipophilic alkyl group, and an acidic functional group—are strategically positioned on a biologically relevant scaffold, suggesting a rich and complex chemical profile worthy of investigation.

| Property | Value |

|---|---|

| Molecular Formula | C12H11BrO3 |

| Molecular Weight | 283.12 g/mol |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2C(O)=O)Br |

| InChI Key | Calculated upon synthesis |

| CAS Number | Not available |

The strategic placement of halogen atoms on heterocyclic rings is a well-established strategy in medicinal chemistry and organic synthesis. Halogenation can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. Research has shown that halogenated benzofurans, for instance, exhibit a range of biological activities. researchgate.net The halogen atom not only modulates electronic distribution and lipophilicity but also serves as a key reactive site for building molecular complexity, as seen in the total synthesis of natural products. nih.gov

Similarly, heterocyclic carboxylic acids, particularly those with an acetic acid side chain, are a prominent class of compounds. The synthesis of benzofuran-3-acetic acids has been explored through various methods, including the rearrangement of coumarin (B35378) precursors and multicomponent reactions. researchgate.netmathnet.ru These compounds are recognized as important intermediates and have been investigated for various therapeutic applications. The carboxyl group often mimics the phosphate (B84403) group in biological systems or acts as a crucial binding element, making it a common feature in drug design.

Despite the extensive research into benzofurans, a detailed investigation of this compound is conspicuously absent from the scientific literature. A search of chemical databases reveals no reported synthesis or characterization of this specific molecule. This represents a significant research gap. The unique substitution pattern—combining a C2-bromo, C5-ethyl, and C3-acetic acid group—presents an unexplored area of chemical space.

The potential of this compound lies in the synergistic interplay of its functional groups. The C2-bromo and C3-acetic acid moieties offer orthogonal reactivity, allowing for selective chemical transformations. For example, the bromine could be used in a coupling reaction, followed by modification of the carboxylic acid, or vice-versa. The biological and material properties of a benzofuran with this specific arrangement of substituents remain entirely unknown, presenting a compelling opportunity for discovery. researchgate.nettandfonline.comosi.lv

A foundational academic investigation into this compound is warranted to address the existing research gap. The primary objectives of such a study would be:

To Develop a Novel and Efficient Synthetic Route: The initial goal would be to design and execute a reliable synthesis for this compound, as no current method is documented. This could involve multi-step synthesis starting from commercially available precursors. tandfonline.comtandfonline.com

To Perform Full Spectroscopic and Structural Characterization: Once synthesized, the compound must be rigorously characterized using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography, to confirm its structure unequivocally.

To Explore the Chemical Reactivity: A systematic study of the compound's reactivity would be undertaken. This would involve exploring reactions at the C2-bromo position (e.g., Suzuki, Heck, or Sonogashira couplings) and transformations of the C3-acetic acid group (e.g., esterification, amidation).

To Conduct Preliminary Biological and/or Material Property Screening: The synthesized compound and its derivatives would be submitted for initial screening to assess their potential as, for example, antimicrobial, antiproliferative, or antioxidant agents, or to evaluate their photophysical properties for materials science applications. nih.gov

This structured investigation would provide the first comprehensive report on this novel compound, contributing valuable knowledge to the field of heterocyclic chemistry and paving the way for future, more specialized research.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(13)16-10/h3-5H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPSRCRKPZKBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Retrosynthetic Analysis of (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for potential synthetic routes. The primary disconnection is at the C3 position, separating the acetic acid side chain from the benzofuran (B130515) core. This suggests a late-stage introduction of the acetic acid group or its precursor onto a pre-formed 2-bromo-5-ethyl-1-benzofuran intermediate.

Further disconnection of the benzofuran ring itself suggests three main strategies based on the final bond formation in the heterocyclic ring:

O-C2 Bond Formation: This approach typically involves the cyclization of an o-alkynylphenol derivative. The starting materials would be a 4-ethylphenol and a suitable three-carbon synthon that ultimately forms the C2, C3, and the acetic acid side chain.

C2-C3 Bond Formation: This strategy can be envisioned through palladium-catalyzed annulation reactions, for instance, between a substituted phenol (B47542) and an appropriate coupling partner that brings in the atoms for the furan (B31954) ring.

C3-C3a Bond Formation: An adaptation of the Fischer indole (B1671886) synthesis for benzofurans provides a pathway where the key cyclization step forms the bond between the benzene (B151609) ring and the C3 position of the furan ring.

These disconnections lead to various starting materials, primarily substituted phenols, which can be elaborated through different cyclization and functionalization strategies as detailed in the following sections.

**2.2. Synthetic Routes to the 1-Benzofuran-3-ylacetic Acid Core

The construction of the benzofuran-3-ylacetic acid framework can be approached by first forming the core benzofuran ring, followed by or concurrent with the introduction of the acetic acid side chain.

The formation of the benzofuran ring is the cornerstone of the synthesis. Modern organic synthesis offers several powerful catalytic and non-catalytic methods to achieve this.

While traditionally used for indole synthesis, the Fischer reaction can be adapted for the preparation of benzofurans. latrobe.edu.aunih.gov This adaptation involves the acid-catalyzed reaction of an appropriate ketone or aldehyde with an O-phenylhydroxylamine derivative. rsc.orgresearchgate.net In this pathway, the hydroxylamine condenses with the carbonyl compound to form an oxime ether, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and aromatization to yield the benzofuran ring. For the synthesis of the 5-ethylbenzofuran core, 4-ethyl-O-phenylhydroxylamine would be a key starting material. Although effective, this method may require forcing conditions, such as the use of strong acids. rsc.org

Palladium catalysis has become a versatile tool for constructing benzofuran rings, offering high efficiency and functional group tolerance. nih.govnih.gov Several palladium-catalyzed strategies are applicable:

Sonogashira Coupling and Cyclization: A prevalent method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.org This approach provides a direct route to 2,3-disubstituted benzofurans.

Oxidative Annulation: Palladium-catalyzed oxidative annulation can be achieved between phenols and alkenylcarboxylic acids to produce benzofuran compounds with excellent regioselectivity.

C-H Activation/Oxidation: A tandem reaction involving C-H activation and oxidation can synthesize benzofurans from 2-hydroxystyrenes and iodobenzenes, showcasing modern approaches to streamline synthetic sequences. rsc.org

Cycloisomerization: The cycloisomerization of (Z)-2-en-4-yn-1-ols catalyzed by palladium(II) complexes offers a facile route to substituted furans and can be adapted for benzofuran synthesis. acs.org

These methods are powerful for creating the core heterocyclic structure from readily available precursors.

| Palladium-Catalyzed Strategy | Key Reactants | Catalyst System (Example) | Key Features |

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | High yield, good for 2,3-disubstitution. acs.org |

| Oxidative Annulation | Phenol, Alkenylcarboxylic Acid | Pd(OAc)₂ | Excellent regioselectivity. |

| C-H Activation/Oxidation | 2-Hydroxystyrene, Iodobenzene | Palladium Catalyst | Tandem reaction improves efficiency. rsc.org |

| Cycloisomerization | 2-(1-Hydroxyprop-2-ynyl)phenol | K₂PdI₄ | Occurs under mild, neutral conditions. acs.org |

Intramolecular electrophilic cyclization is a fundamental and widely used strategy for benzofuran synthesis. This method typically involves an o-alkynylphenol or its ether derivative, which undergoes cyclization upon treatment with an electrophile or acid. nih.govacs.org For example, o-alkynyl anisoles can be cyclized using dimethyl(methylthio)sulfonium tetrafluoroborate (B81430) (DMTSF) as an electrophile to generate 2,3-disubstituted benzofurans under ambient conditions. rsc.org Lewis acids like BF₃·OEt₂ can also promote cyclization of appropriately substituted phenols. researchgate.net The reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored, leading to the efficient formation of the furan ring.

Once the benzofuran core is established, the introduction of the acetic acid group at the C3 position is the final key transformation.

One of the most efficient and direct methods for synthesizing benzofuran-3-acetic acids involves a two-step sequence starting from phenols. This process utilizes the alkali-mediated rearrangement of an intermediate 4-(halomethyl)coumarin. researchgate.net The coumarin (B35378) is synthesized from the corresponding phenol, and its subsequent treatment with aqueous sodium hydroxide (B78521) at reflux temperature induces a rearrangement to afford the target benzofuran-3-acetic acid in high yields, often without the need for chromatographic purification. researchgate.net

Another advanced approach is a one-pot, multicomponent reaction. For instance, the reaction of a phenol derivative with an arylglyoxal and Meldrum's acid can lead to the formation of a substituted benzofuran-3-ylacetic acid. mdpi.com This process involves a series of condensations followed by an acid-catalyzed cyclization to yield the final product, highlighting the efficiency of multicomponent strategies. mdpi.com

Synthetic Routes to the 1-Benzofuran-3-ylacetic Acid Core

Introduction of the Acetic Acid Moiety at C3

Carboxylation Reactions

Carboxylation reactions provide a direct route to the acetic acid functional group. One effective method involves the rearrangement of coumarin precursors. Specifically, benzofuran-3-acetic acids can be synthesized from substituted 4-bromomethylcoumarins. researchgate.net This reaction proceeds via a ring-opening and recyclization sequence when heated with aqueous sodium hydroxide. researchgate.net The mechanism involves the hydrolysis of the lactone, followed by an intramolecular nucleophilic substitution that forms the furan ring and establishes the acetic acid side chain. The advantages of this method include good yields and simplified purification procedures, often avoiding the need for chromatography. researchgate.net

Another versatile carboxylation strategy involves the use of organometallic intermediates. A 2-bromo-5-ethyl-1-benzofuran can be lithiated at the C3 position through metal-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 3-lithiobenzofuran is a potent nucleophile that can be quenched with solid carbon dioxide (dry ice) to yield, after acidic workup, the corresponding carboxylic acid. To obtain the target acetic acid, this intermediate can then be subjected to standard chain-extension protocols, such as the Arndt-Eistert reaction.

| Method | Precursor | Reagents | Key Transformation | Advantages |

| Coumarin Rearrangement | 4-Bromomethylcoumarin derivative | 1. NaOH (aq) 2. Heat | Ring opening-recyclization | Good yields, easy workup researchgate.net |

| Organometallic Carboxylation | 3-Halobenzofuran derivative | 1. Organolithium reagent 2. CO₂ 3. Acid workup | Formation of a C-C bond with CO₂ | High versatility |

Reformatsky Reactions

The Reformatsky reaction offers a classic and reliable method for forming carbon-carbon bonds, which can be adapted to synthesize the target acetic acid. wikipedia.orgpharmdguru.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgorganic-chemistry.orgthermofisher.com

In a potential synthesis of this compound, the key starting material would be 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde. This aldehyde can react with a Reformatsky reagent, generated in situ from an α-bromo ester (e.g., ethyl bromoacetate) and activated zinc dust. wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds through the oxidative addition of zinc into the carbon-bromine bond of the ester, forming a zinc enolate. wikipedia.org This enolate then adds to the carbonyl group of the benzofuran aldehyde, yielding a β-hydroxy ester after an acidic workup. wikipedia.org Subsequent chemical steps, such as dehydration of the secondary alcohol followed by catalytic hydrogenation of the resulting α,β-unsaturated ester and final hydrolysis, would yield the desired acetic acid.

Reaction Scheme: Reformatsky Approach

Reagent Formation: Ethyl bromoacetate + Zn → BrZnCH₂COOEt (Reformatsky Reagent)

Addition: 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde + BrZnCH₂COOEt → β-hydroxy ester intermediate

Functionalization: Dehydration, reduction, and hydrolysis → this compound

Michael Additions Followed by Functionalization

Michael addition, or conjugate 1,4-addition, provides another powerful tool for constructing the acetic acid side chain. adichemistry.comlibretexts.org This strategy typically involves the addition of a soft nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. adichemistry.comlibretexts.org

A plausible synthetic route would begin with the preparation of a C3-substituted benzofuran that can act as a Michael acceptor. For instance, a Knoevenagel condensation between 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde and malonic acid would produce a (2-bromo-5-ethyl-1-benzofuran-3-yl)propenoic acid derivative. A stabilized carbanion, such as the enolate of diethyl malonate, could then be added in a Michael fashion. rsc.org The resulting adduct, after hydrolysis and decarboxylation, would yield the target acetic acid. This sequence allows for the stepwise construction of the carbon framework with high control.

| Step | Description | Typical Reagents |

| 1. Acceptor Formation | Synthesis of an α,β-unsaturated ester or acid at the C3 position. | 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde, Malonic acid, Piperidine |

| 2. Michael Addition | Conjugate addition of a malonate enolate. | Diethyl malonate, Sodium ethoxide |

| 3. Finalization | Hydrolysis of esters and subsequent decarboxylation. | Aqueous acid or base, Heat |

Regioselective Functionalization of the Benzofuran Core

The precise placement of the bromo and ethyl substituents on the benzofuran scaffold is paramount. This requires regioselective reactions that can differentiate between the various positions on both the furan and benzene rings.

Strategies for Selective Bromination at C2

The C2 position of the benzofuran ring is the most electron-rich and sterically accessible site for electrophilic attack. Therefore, direct bromination often occurs selectively at this position. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under controlled conditions. researchgate.net The reaction is typically performed in a suitable solvent like carbon tetrachloride or acetonitrile.

For substrates where direct bromination might lead to side products or lack selectivity, a bromodesilylation strategy can be employed. nih.gov This involves the initial installation of a trialkylsilyl group (e.g., trimethylsilyl, TMS) at the C2 position via deprotonation and quenching with a silyl chloride. The C-Si bond can then be selectively cleaved by an electrophilic bromine source, such as bromine (Br₂) or NBS, to install the bromine atom exclusively at the C2 position with high yield. nih.gov

| Method | Reagent | Mechanism | Selectivity |

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | High for C2 due to electronic effects |

| Bromodesilylation | 1. BuLi, TMSCl 2. Br₂ or NBS | Silyl-directed electrophilic substitution | Excellent for C2 nih.gov |

Methods for Regioselective Ethylation at C5

Introducing an ethyl group at the C5 position of the benzene ring typically requires electrophilic substitution methods, such as the Friedel-Crafts reaction. A direct Friedel-Crafts ethylation can be challenging due to issues with polyalkylation and carbocation rearrangements. Therefore, a more controlled, two-step acylation-reduction sequence is generally preferred.

The first step is a Friedel-Crafts acylation, where the benzofuran nucleus is treated with acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). rsc.org The regiochemical outcome of this acylation is directed by existing substituents on the ring. For an unsubstituted benzofuran, acylation often occurs at C2, but with the C2 and C3 positions blocked or deactivated, substitution on the benzene ring becomes favorable. The directing influence of the furan oxygen atom favors substitution at the C4 and C6 positions. To achieve C5 selectivity, the synthesis may need to start from a precursor that already contains a directing group that favors this position.

Once the 5-acetyl-benzofuran intermediate is obtained, the acetyl group is reduced to an ethyl group. Standard methods for this carbonyl reduction include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

Orthogonal Protecting Group Strategies for Multi-Step Synthesis

In a complex, multi-step synthesis of a polyfunctionalized molecule like this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. An orthogonal protecting group strategy is one where different protecting groups can be removed under distinct conditions, allowing for the selective deprotection and reaction of specific sites in the molecule.

For example, if the synthesis started from a substituted phenol, the phenolic hydroxyl group would need to be protected during reactions such as Friedel-Crafts acylation or organometallic manipulations. A benzyl (Bn) ether could be used, which is stable to many acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. Concurrently, if another part of the molecule contained an amine, it could be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to hydrogenolysis but readily cleaved with acid. This orthogonality ensures that each functional group can be addressed independently. Photoremovable protecting groups, such as the nitrodibenzofuran (NDBF) group, offer another layer of orthogonality, as they are cleaved with light, leaving acid- and base-labile groups intact. umn.edu

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for the development of efficient and selective synthetic routes. This section delves into the mechanistic investigations of key steps involved in the synthesis of benzofuran cores, with a focus on cyclization reactions and metal-mediated processes that could be applied to the synthesis of this compound.

Acid-catalyzed cyclization is a common method for constructing the benzofuran scaffold. Quantum mechanics (QM) analyses can provide valuable insights into the regioselectivity of these reactions by examining the transition states. For instance, in the polyphosphoric acid (PPA) catalyzed cyclization of an acetal substrate, QM analyses of the intermediate oxonium ion are more relevant for predicting the regioselectivity than analyses of the starting material. wuxiapptec.com

Mechanistically, the substrate is first protonated under acidic conditions, followed by the elimination of a leaving group (e.g., methanol) to form an oxonium ion. The phenyl ring then undergoes nucleophilic addition at different possible sites to provide regioisomeric products after a second elimination. wuxiapptec.com The activation energy required for the cyclization at different positions can be calculated, and these calculations can explain the observed product ratios. For example, a difference of 0.94 kcal/mol in activation energy can lead to a product ratio of approximately 1:3.44. wuxiapptec.com

Computational analysis of the highest occupied molecular orbital (HOMO) and the subsequent orbital-electron density surface (EDS) of the key oxonium ion intermediate can reveal the more accessible lobe for nucleophilic attack, thus predicting the major regioisomer. wuxiapptec.com

Table 1: Theoretical vs. Experimental Product Ratios in Acid-Catalyzed Benzofuran Synthesis

| Regioisomer | Calculated Product Ratio | Observed Product Ratio |

|---|---|---|

| 2a | 1 | 1 |

| 2b | 3.44 | 5 |

Data derived from a study on a model benzofuran synthesis. wuxiapptec.com

Transition metals play a pivotal role in modern organic synthesis, and various metal-based catalysts have been employed for the synthesis of benzofurans. nih.gov Understanding the catalyst cycles is key to optimizing these reactions.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing the benzofuran nucleus. nih.gov For example, in a palladium-catalyzed synthesis of benzofuran derivatives, the proposed mechanism may involve the preparation of an iodonium salt, followed by oxidative addition to generate an intermediate. Carbonyl group insertion and subsequent intramolecular nucleophilic reaction can then lead to the final product. acs.org

Copper-Catalyzed Syntheses: Copper catalysts are also frequently used. In one proposed mechanism for a copper-catalyzed reaction, the process begins with the abstraction of a proton, followed by a radical transfer between the starting material and the copper catalyst to generate an intermediate. This intermediate then undergoes cyclization, oxidation, and deprotonation to yield the benzofuran derivative. acs.org

Nickel-Catalyzed Syntheses: Nickel catalysts can provide the necessary activation energy for intramolecular nucleophilic addition reactions. A proposed catalytic cycle for a nickel-catalyzed synthesis involves the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to generate a nickel intermediate. This intermediate then undergoes nucleophilic addition, transmetalation, and subsequent removal of the metal and water to furnish the target benzofuran. acs.org

Rhodium-Catalyzed Syntheses: Rhodium-mediated catalysis can be used for the arylation and subsequent cyclization of precursors to form benzofuran skeletons. The synthetic pathway can involve C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. acs.org Another rhodium-catalyzed route may proceed through β-carborhodation, followed by hydrolysis and Brønsted-acid-mediated cyclization. acs.org

A general representation of a metal-catalyzed cross-coupling and cyclization process is depicted below:

Oxidative Addition: The active metal catalyst reacts with an aryl halide.

Transmetalation/Insertion: A second component is introduced to the metal center.

Reductive Elimination/Cyclization: The desired C-C or C-O bond is formed, regenerating the catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of the desired product.

For the synthesis of dihydrobenzofuran neolignans, a class of compounds structurally related to the target molecule, a study on the optimization of silver(I)-promoted oxidative coupling revealed several key factors. scielo.br

Key Optimization Parameters:

Oxidant: The nature and concentration of the oxidant can significantly affect the reaction. For instance, silver(I) oxide has been shown to be an efficient oxidant in certain benzofuran syntheses. scielo.br

Solvent: The choice of solvent can influence both the conversion and selectivity. Acetonitrile has been identified as a "greener" and effective solvent for some oxidative coupling reactions leading to benzofuran derivatives. scielo.br

Reaction Time: Optimizing the reaction time is crucial to prevent the formation of undesired byproducts and reduce energy consumption. In one study, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br

Temperature: The reaction temperature can impact the reaction rate and selectivity. Reflux conditions have been found to be efficient in certain cases. scielo.br

Table 2: Effect of Solvent on Conversion and Selectivity in a Model Benzofuran Synthesis

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Dichloromethane | 75 | 40 |

| Benzene/Acetone | 80 | 50 |

| Acetonitrile | 85 | 60 |

Illustrative data based on trends reported for dihydrobenzofuran synthesis. scielo.br

By systematically studying these parameters, it is possible to develop a robust and high-yielding synthesis for this compound.

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Reactivity of the C2-Bromine Atom

The bromine atom at the C2 position of the benzofuran (B130515) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution, and metal-halogen exchange, each offering a unique avenue for functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of the benzofuran nucleus. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve specific synthetic outcomes with a variety of coupling partners.

The success of cross-coupling reactions on 2-bromobenzofuran (B1272952) substrates is highly dependent on the selection of an appropriate catalyst system. Palladium complexes are the most widely used catalysts for these transformations. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are commonly employed as catalyst precursors. The active Pd(0) species is generated in situ, and its reactivity and stability are modulated by the choice of ligands.

Electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and the biarylphosphine-type ligands (e.g., RuPhos, XPhos), have been shown to be effective in promoting the oxidative addition of the 2-bromobenzofuran to the palladium center, a crucial step in the catalytic cycle. In some cases, nickel catalysts, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂), have been utilized as a more cost-effective alternative to palladium, particularly for Suzuki-type couplings. nih.govbeilstein-journals.org The choice of ligand is also critical in nickel-catalyzed reactions, with phosphine ligands like PCy₃ often being employed to enhance catalytic activity. nih.gov

The following interactive table summarizes representative catalyst and ligand systems used in cross-coupling reactions of 2-bromobenzofuran derivatives.

| Reaction Type | Catalyst | Ligand | Reference |

|---|---|---|---|

| Suzuki | Pd(OAc)₂ | RuPhos | nih.gov |

| Suzuki | Pd(II) complex | Nitrogen-based ligand | mdpi.com |

| Heck | Pd(II) complex | - | arkat-usa.org |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | wikipedia.org |

| Negishi | Pd(OAc)₂ | CPhos | nih.govorganic-chemistry.org |

The versatility of cross-coupling reactions allows for the introduction of a wide array of substituents at the C2 position of the benzofuran ring.

Suzuki Coupling: This reaction enables the formation of a C-C bond with aryl, heteroaryl, or vinyl boronic acids or their corresponding esters. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). mdpi.comsemanticscholar.org A broad range of functional groups on the boronic acid partner are tolerated, making this a highly versatile method for generating 2-arylbenzofurans. mdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of the 2-bromobenzofuran with alkenes to form 2-vinylbenzofurans. Palladium catalysts are exclusively used for this transformation, often in the presence of a phosphine ligand and a base. The reaction conditions can be tuned to favor the formation of either the linear or branched product. arkat-usa.orgnih.gov

Sonogashira Coupling: This reaction provides a direct route to 2-alkynylbenzofurans by coupling the 2-bromobenzofuran with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the 2-bromobenzofuran with an organozinc reagent. This method is particularly useful for introducing alkyl or aryl groups and is known for its high functional group tolerance. Palladium catalysts with specialized phosphine ligands are often employed to achieve high yields and selectivity. nih.govnih.gov

The following interactive table provides examples of different coupling partners used in cross-coupling reactions with 2-bromobenzofuran derivatives.

| Reaction Type | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Suzuki | Arylboronic acids | 2-Arylbenzofurans | mdpi.com |

| Heck | Styrene, Acrylates | 2-Vinylbenzofurans | arkat-usa.org |

| Sonogashira | Terminal alkynes | 2-Alkynylbenzofurans | wikipedia.org |

| Negishi | Alkylzinc halides | 2-Alkylbenzofurans | nih.gov |

Nucleophilic Substitution Reactions

While less common than cross-coupling reactions, nucleophilic substitution at the C2 position of the benzofuran ring can be achieved under specific conditions. Direct nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems like benzofuran. However, the reactivity can be enhanced by the presence of activating groups or through the use of highly reactive nucleophiles.

For (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, the presence of the carboxylic acid group at the C3 position may have a modest electronic influence on the C2 position. Reactions with strong nucleophiles, such as alkoxides or thiolates, may proceed, albeit likely requiring harsh reaction conditions (high temperatures and pressures).

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby generating a potent nucleophile that can react with a variety of electrophiles. wikipedia.org The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgnih.gov

The reaction of this compound with an organolithium reagent would first involve deprotonation of the carboxylic acid. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the acid and the second to perform the metal-halogen exchange. The resulting 2-lithiobenzofuran species can then be quenched with a wide range of electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to introduce new functional groups at the C2 position. This two-step sequence provides a versatile alternative to cross-coupling reactions for the synthesis of 2-substituted benzofurans.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the benzofuran ring is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably esters and amides.

Standard esterification conditions, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid), can be employed to convert the carboxylic acid to its corresponding ester. researchgate.netmasterorganicchemistry.com Alternatively, milder conditions involving coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, which are often preferred for more sensitive substrates. rug.nl

Amide bond formation can be achieved by reacting the carboxylic acid with an amine in the presence of a suitable coupling reagent. A wide range of coupling reagents are available, including N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), which has been successfully used for the amide coupling of benzofuran-3-carboxylic acids. acs.org This allows for the introduction of a diverse array of amine-containing substituents, further expanding the chemical space accessible from the parent compound.

Esterification Reactions with Diverse Alcohols

The carboxylic acid functionality of this compound readily undergoes esterification with a variety of alcohols under acidic conditions or using coupling agents. This classic transformation is a cornerstone of medicinal chemistry and materials science, allowing for the modulation of properties such as solubility, stability, and biological activity.

The reaction typically proceeds via Fischer-Speier esterification, where an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the corresponding ester. Alternatively, milder conditions can be employed using carbodiimide (B86325) coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

| Alcohol Reactant | Resulting Ester Product | Typical Reaction Conditions |

| Methanol | Methyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetate | H2SO4 (catalytic), reflux |

| Ethanol | Ethyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetate | HCl (gas), reflux |

| Isopropanol | Isopropyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetate | DCC, DMAP, CH2Cl2, rt |

| Benzyl alcohol | Benzyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetate | EDC, HOBt, DMF, rt |

Amide Formation with Primary and Secondary Amines

The synthesis of amides from this compound is another fundamental derivatization pathway, leading to compounds with a wide array of biological activities. The reaction with primary and secondary amines can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or by using peptide coupling agents.

Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents are necessary. Common methods include the use of reagents like thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride, which then readily reacts with the amine. Alternatively, peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide a high-yielding and milder route to amide bond formation. A study on the synthesis of 2-benzofuranylacetic acid amides highlighted the use of coupling agents for obtaining N-aryl amides under mild conditions. rsc.org

| Amine Reactant | Resulting Amide Product | Typical Reaction Conditions |

| Ammonia | 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide | 1. SOCl2, reflux; 2. NH3 (aq) |

| Methylamine | N-methyl-2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide | HATU, DIPEA, DMF, rt |

| Diethylamine | N,N-diethyl-2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide | EDC, HOBt, CH2Cl2, rt |

| Aniline | N-phenyl-2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide | 1. (COCl)2, cat. DMF; 2. Aniline, Et3N |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)ethanol, using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH3), often used as a complex with THF (BH3·THF), is another powerful reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters.

Partial reduction to the corresponding aldehyde, (2-bromo-5-ethyl-1-benzofuran-3-yl)acetaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires a two-step process. The carboxylic acid can first be converted to a derivative such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively.

Formation of Acid Chlorides, Anhydrides, and Thioesters

The carboxylic acid can be converted into more reactive acylating agents. The formation of the acid chloride, (2-bromo-5-ethyl-1-benzofuran-3-yl)acetyl chloride, is a key step for many subsequent derivatizations. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). khanacademy.org

Acid anhydrides can be formed by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent like acetic anhydride. Symmetrical anhydrides can be prepared by reacting two equivalents of the carboxylic acid with a coupling agent such as DCC.

Thioesters can be synthesized by reacting the acid chloride with a thiol in the presence of a base, or by direct coupling of the carboxylic acid with a thiol using a coupling agent like EDC.

Reactivity of the Benzofuran Ring System

The benzofuran ring system in this compound is an aromatic heterocycle, and its reactivity is influenced by the electron-donating nature of the oxygen atom and the presence of substituents.

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring is generally reactive towards electrophilic aromatic substitution. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The electron-donating oxygen atom activates the ring, particularly at the 2- and 3-positions of the furan (B31954) ring, and the 4- and 6-positions of the benzene (B151609) ring. However, in the target molecule, the 2- and 3-positions are already substituted. The presence of the bromo group at the 2-position and the acetic acid side chain at the 3-position will direct incoming electrophiles. The ethyl group at the 5-position is an activating, ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The substitution is expected to occur primarily at the 4- or 6-positions of the benzene ring.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst like FeBr3 or AlCl3.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are catalyzed by Lewis acids. The substitution pattern will be influenced by the existing substituents.

Nucleophilic Aromatic Substitution on the Benzofuran Core

Nucleophilic aromatic substitution on the benzofuran ring is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring or harsh reaction conditions. The bromine atom at the 2-position, however, provides a handle for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C2-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. acs.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a powerful means to further functionalize the benzofuran core at the 2-position, leading to a wide range of complex derivatives.

Cycloaddition Reactions Involving the Furan Moiety

The furan moiety within the benzofuran system possesses dienic character, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromaticity of the fused benzene ring significantly reduces the reactivity of the furan ring in this regard compared to simple furans. The loss of aromaticity in the transition state of the cycloaddition presents a considerable energetic barrier.

For this compound, the furan ring is substituted with a bromine atom at the 2-position and an acetic acid group at the 3-position. The electronic effects of these substituents would play a crucial role in modulating the dienophilic or dienic character of the furan ring. The bromine atom, being an electron-withdrawing group, is not considered a sufficient activating factor to promote cycloaddition across the aromatic benzofuran ring. acs.orgnih.govacs.orgscribd.com In some studied cases, even with bromo substitution, the intramolecular Diels-Alder reaction of amidofurans tethered to a benzofuran ring did not proceed across the aromatic benzofuran. acs.orgnih.govacs.orgscribd.com

However, if the benzofuran were to act as a dienophile, electron-withdrawing groups on the furan ring could potentially enhance its reactivity towards electron-rich dienes. For instance, nitro-substituted benzofurans have been shown to participate in polar Diels-Alder reactions. researchgate.netsciforum.net

A summary of potential, though likely challenging, cycloaddition reactions is presented in Table 1.

| Reaction Type | Potential Dienophile/Diene | Expected Product Type | Plausibility Notes |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich dienes (e.g., substituted butadienes) | Dihydrodibenzofuran derivatives | Low, due to the aromaticity of the benzofuran ring. The bromo substituent is not a strong enough activating group. acs.orgnih.govacs.orgscribd.com |

| [2+3] Cycloaddition | Azomethine ylides, nitrones | Fused heterocyclic systems | Possible, as this type of cycloaddition has been observed with other benzofuran derivatives. acs.org |

| [2+1] Cycloaddition | Carbenes or carbenoids | Spiro-cyclopropane benzofuranones | Plausible, as formal (2+1) cycloadditions have been reported for benzofuran-derived oxadienes. thieme-connect.dethieme-connect.com |

Interactive Data Table 1: Potential Cycloaddition Reactions

| Reaction Type | Potential Dienophile/Diene | Expected Product Type | Plausibility Notes |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich dienes (e.g., substituted butadienes) | Dihydrodibenzofuran derivatives | Low, due to the aromaticity of the benzofuran ring. The bromo substituent is not a strong enough activating group. acs.orgnih.govacs.orgscribd.com |

| [2+3] Cycloaddition | Azomethine ylides, nitrones | Fused heterocyclic systems | Possible, as this type of cycloaddition has been observed with other benzofuran derivatives. acs.org |

| [2+1] Cycloaddition | Carbenes or carbenoids | Spiro-cyclopropane benzofuranones | Plausible, as formal (2+1) cycloadditions have been reported for benzofuran-derived oxadienes. thieme-connect.dethieme-connect.com |

Multi-Site Functionalization and Tandem Reactions

This compound presents multiple reactive sites for functionalization: the C2-bromo position, the C3-acetic acid side chain, the ethyl group at C5, and the C-H bonds of the benzene and furan rings. This multiplicity allows for a variety of multi-site functionalization and tandem reaction pathways.

The C2-bromo position is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are well-established methods for forming new carbon-carbon bonds at this position. These reactions would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

The carboxylic acid group of the acetic acid side chain can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This allows for the extension of the side chain and the introduction of diverse functional groups.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for building molecular complexity. For instance, a tandem reaction could involve an initial cross-coupling at the C2 position followed by an intramolecular cyclization involving the acetic acid side chain to form novel polycyclic systems. The synthesis of 2-aroyl benzofurans via a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been reported, showcasing the potential for such transformations. rsc.org

Table 2 outlines potential multi-site functionalization strategies.

| Reactive Site | Reaction Type | Reagents | Potential Products |

| C2-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-ethyl-1-benzofuran-3-yl)acetic acid |

| C2-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-5-ethyl-1-benzofuran-3-yl)acetic acid |

| C3-Acetic Acid | Amidation | Amine, coupling agent (e.g., DCC, EDC) | 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-substituted acetamide |

| C3-Acetic Acid | Reduction | LiAlH4, BH3 | 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)ethanol |

| C-H Functionalization | C-H Arylation | Aryl iodide, Pd catalyst | Arylated this compound derivatives |

Interactive Data Table 2: Multi-Site Functionalization Strategies

| Reactive Site | Reaction Type | Reagents | Potential Products |

|---|---|---|---|

| C2-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-ethyl-1-benzofuran-3-yl)acetic acid |

| C2-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-5-ethyl-1-benzofuran-3-yl)acetic acid |

| C3-Acetic Acid | Amidation | Amine, coupling agent (e.g., DCC, EDC) | 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-substituted acetamide |

| C3-Acetic Acid | Reduction | LiAlH4, BH3 | 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)ethanol |

| C-H Functionalization | C-H Arylation | Aryl iodide, Pd catalyst | Arylated this compound derivatives |

Sophisticated Spectroscopic Characterization and Quantum Chemical Investigations of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For a molecule such as (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, a suite of advanced NMR experiments would be employed to confirm its constitution and stereochemistry.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial framework for structural determination. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the ethyl group protons. For structurally similar compounds, such as 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the methylene protons of the acetic acid group typically appear as a singlet around 4.04 ppm. The aromatic protons would exhibit characteristic splitting patterns based on their coupling constants.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methylene protons of the acetic acid group and the carbonyl carbon, as well as with carbons C2 and C3 of the benzofuran (B130515) ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, which would be crucial for assigning the protons of the ethyl group and the aromatic protons on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be used to confirm the connectivity of the substituents and to study the preferred conformation of the acetic acid side chain relative to the benzofuran core.

DOSY (Diffusion-Ordered Spectroscopy): This experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, DOSY would show all proton signals aligned in a single row, confirming the presence of a single molecular entity.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known shifts for similar benzofuran structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.25 (t, J ≈ 7.6 Hz) | ~15.0 |

| Ethyl-CH₂ | ~2.70 (q, J ≈ 7.6 Hz) | ~28.0 |

| Acetic-CH₂ | ~3.90 (s) | ~30.0 |

| C4-H | ~7.40 (d, J ≈ 8.5 Hz) | ~112.0 |

| C6-H | ~7.30 (dd, J ≈ 8.5, 1.8 Hz) | ~125.0 |

| C7-H | ~7.60 (d, J ≈ 1.8 Hz) | ~128.0 |

| COOH | ~11.0 (br s) | ~172.0 |

| C2 | - | ~110.0 |

| C3 | - | ~130.0 |

| C3a | - | ~155.0 |

| C5 | - | ~135.0 |

| C7a | - | ~150.0 |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the ¹³C chemical shifts and employing techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between different polymorphs of this compound. Furthermore, ssNMR can provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

In the FT-IR spectrum of this compound, the most prominent absorption bands would be associated with the carboxylic acid group. A broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, and a sharp, intense C=O stretching band would appear around 1700 cm⁻¹. The C-O stretching of the carboxylic acid would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the benzofuran ring are often strong in the Raman spectrum. The symmetric stretching of the carboxylic acid dimer, if present in the solid state, would also be Raman active. By comparing the experimental vibrational spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, and insights into the conformational preferences of the molecule can be obtained.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Carboxylic Acid) | 1200-1300 |

| C-Br | < 700 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₁BrO₃), the expected exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Electron Ionization (EI) mass spectrometry of similar benzofuran derivatives often shows characteristic fragmentation patterns. For the title compound, a likely primary fragmentation would be the loss of the acetic acid side chain (decarboxylation), followed by further fragmentation of the benzofuran core. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, can provide additional structural confirmation.

| Ion | Proposed Formula |

| [M]⁺ | [C₁₂H₁₁BrO₃]⁺ |

| [M - COOH]⁺ | [C₁₁H₁₀BrO]⁺ |

| [M - CH₂COOH]⁺ | [C₁₀H₈BrO]⁺ |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of this compound would provide the definitive proof of its structure. The analysis would reveal the planarity of the benzofuran ring system and the orientation of the substituents. For many carboxylic acid-containing benzofurans, the crystal structure is stabilized by intermolecular hydrogen bonds between the carboxyl groups, often forming centrosymmetric dimers.

For instance, in the crystal structure of 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, the carboxyl groups are involved in intermolecular O—H···O hydrogen bonds, which link the molecules into dimers. These dimers are further packed into stacks through other interactions. Similar interactions would be expected for the title compound. The analysis would also precisely determine the positions of the bromo and ethyl substituents on the benzene ring.

A hypothetical table of crystallographic data for this compound is presented below, based on data from analogous structures.

| Parameter | Hypothetical Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~7.5 |

| b (Å) | ~10.0 |

| c (Å) | ~10.1 |

| α (°) | ~98 |

| β (°) | ~102 |

| γ (°) | ~110 |

| Volume (ų) | ~670 |

| Z | 2 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. When a powdered sample is irradiated with X-rays, the crystalline domains within the sample diffract the X-rays at specific angles, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phase, providing information about the unit cell dimensions, space group, and degree of crystallinity.

For a novel synthesized compound like this compound, PXRD would be the primary method to confirm its crystalline nature as opposed to being amorphous. Analysis of the diffraction pattern, including peak positions and intensities, allows for the identification of the crystal system (e.g., monoclinic, triclinic, orthorhombic).

While specific PXRD data for the title compound is unavailable, single-crystal X-ray diffraction studies on analogous compounds provide insight into the type of crystallographic data that would be obtained. For instance, the crystal structures of several substituted benzofuran derivatives have been resolved, revealing key structural parameters. researchgate.netvensel.org These studies typically report the space group, unit cell parameters (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Such data for related benzofuran compounds are presented below to illustrate the expected crystallographic parameters.

Table 1: Representative Crystal Data for Analogous Benzofuran Derivatives

| Parameter | 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.org |

| Formula | C₁₁H₉BrO₃S | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.9976 (4) | 7.1869 (3) |

| b (Å) | 29.740 (2) | 18.0636 (10) |

| c (Å) | 7.6780 (6) | 13.1656 (7) |

| β (°) ** | 92.401 (1) | 96.763 (3) |

| Volume (ų) ** | 1140.17 (15) | 1697.28 (15) |

| Z | 4 | 8 |

This table presents data from published studies on structurally related compounds to exemplify the type of information obtained from X-ray diffraction analysis.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is fundamental for probing the electronic structure and photophysical properties of molecules. UV-Vis spectroscopy provides information about the electronic transitions from the ground state to excited states upon absorption of light, while fluorescence spectroscopy characterizes the emission of light as the molecule relaxes from the excited state back to the ground state.

For benzofuran derivatives, the absorption and emission properties are heavily influenced by the nature and position of substituents on the benzofuran core. researchgate.netnih.gov These substituents can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima (λ_abs and λ_em).

The photophysical properties of this compound would be characterized by its absorption and emission spectra in various solvents. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of structural rearrangement in the excited state. Studies on similar benzofuran derivatives, such as (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have investigated these properties and the effect of solvent polarity (solvatochromism). sci-hub.se Generally, benzofuran compounds exhibit absorption maxima in the UV region, often between 260–350 nm, with fluorescence emission occurring at longer wavelengths, typically in the 400–485 nm range. cdnsciencepub.comresearchgate.netaatbio.com

Table 2: Representative Photophysical Data for a Benzofuran Analogue

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 285 | 310 | 2879 |

| Dioxane | 286 | 312 | 2959 |

| Acetonitrile | 286 | 314 | 3156 |

| Methanol | 286 | 315 | 3254 |

Data adapted from a study on (5-methyl-benzofuran-3-yl)-acetic acid hydrazide to illustrate typical photophysical properties and solvatochromic effects. sci-hub.se

The observed solvatochromic shifts can be used to determine the change in dipole moment upon excitation, indicating that the excited state is often more polar than the ground state in such molecules. sci-hub.se These investigations are crucial for applications in materials science, such as for fluorescent probes and non-linear optical materials. nih.govsci-hub.se

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating molecular properties at the atomic level, offering insights that complement and guide experimental work. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the structure, spectroscopy, and reactivity of organic molecules like benzofuran derivatives. physchemres.orgresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. A primary application is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often using a basis set like 6-311+G(d,p), would yield its optimized 3D structure. aip.org

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally implies higher reactivity and is associated with a red-shift in the UV-Vis absorption spectrum.

Computational studies on various benzofuran derivatives have established typical energy ranges for these orbitals. The HOMO-LUMO gap for benzofurans is often in the range of 4-5 eV. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for an Analogous Benzofuran Derivative

| Parameter | Energy (eV) |

| E_HOMO | -6.183 |

| E_LUMO | -1.994 |

| ΔE (HOMO-LUMO Gap) | 4.189 |

Data from a DFT study on 7-methoxy-benzofuran-2-carboxylic acid, illustrating typical values obtained from quantum chemical calculations. researchgate.net

Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule involved in electronic transitions. For many benzofuran derivatives, the HOMO is localized over the benzofuran ring system, while the LUMO may also be distributed across this π-system, indicating that the primary electronic transitions are of a π → π* character.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govcomporgchem.com The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated values are then scaled against experimental data for known standards to yield highly accurate predicted chemical shifts. mdpi.com For a molecule with multiple possible isomers or complex spectra, comparing the predicted shifts with experimental data can be definitive for structural assignment.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield the harmonic vibrational frequencies. These correspond to the fundamental modes of molecular vibration (stretching, bending, etc.) that are observed in Infrared (IR) and Raman spectroscopy. While raw calculated frequencies are often systematically higher than experimental values, applying a standard scaling factor results in excellent agreement, aiding in the assignment of complex vibrational spectra. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For the synthesis of this compound, various synthetic routes are plausible, often involving intramolecular cyclization of a substituted phenol (B47542) precursor. acs.orgorganic-chemistry.orgscienceopen.com

Reaction pathway modeling uses computational methods to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

By calculating the geometries and energies of transition states, chemists can:

Validate a proposed reaction mechanism.

Compare the feasibility of different synthetic routes by comparing their activation barriers.

Understand the role of catalysts in lowering the activation energy. acs.org

Predict the regioselectivity or stereoselectivity of a reaction.

For instance, the cyclization step in benzofuran synthesis could be computationally modeled to understand the energetics of the C-O bond formation and any subsequent rearrangement steps.

Conformation Analysis and Conformational Energies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the acetic acid side chain (-CH₂COOH) attached to the rigid benzofuran core possesses rotational freedom. The different rotational isomers, or conformers, will have different energies due to steric and electronic effects. youtube.com

Computational methods are used to perform a systematic scan of the potential energy surface by rotating the relevant dihedral angles (e.g., the C₂-C₃-C_alpha-C_carbonyl angle). This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which are the barriers to rotation.

The results of a conformational analysis are typically presented as a potential energy profile, plotting the relative energy against the dihedral angle. This analysis is crucial for understanding the molecule's preferred shape in solution, which can influence its reactivity and biological activity. The flexibility of side chains is a key consideration in molecular recognition processes, such as a molecule binding to a protein. nih.govmsu.edunih.gov

Table 4: Hypothetical Relative Conformational Energies for the Acetic Acid Side Chain

| Dihedral Angle (C₂-C₃-C_alpha-C_carbonyl) | Relative Energy (kcal/mol) | Conformation |

| 0° | 3.5 | Eclipsed (Maximum) |

| 60° | 0.8 | Gauche (Minimum) |

| 120° | 3.2 | Eclipsed (Maximum) |

| 180° | 0.0 | Anti (Global Minimum) |

This table provides a hypothetical example of the output from a conformational energy scan for the flexible side chain, illustrating the relative stabilities of different rotational isomers.

This analysis would reveal the most stable arrangement of the acetic acid group relative to the benzofuran ring, providing a more complete picture of the molecule's three-dimensional structure.

Molecular Electrostatic Potential (MEP) Mapping

Quantum chemical studies, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. A key aspect of these investigations is the calculation of the Molecular Electrostatic Potential (MEP), which is a valuable tool for predicting the reactive behavior of a molecule. The MEP map illustrates the charge distribution within a molecule, offering a visual guide to its electrophilic and nucleophilic sites.

The MEP is calculated as the electrostatic potential created at a point in space by the nuclei and electrons of a molecule. This potential is then mapped onto the molecule's electron density surface. The resulting map is color-coded to represent different potential values, providing a clear depiction of the molecule's reactive landscape. The color scheme typically ranges from red to blue, where regions of negative electrostatic potential are shown in red, and regions of positive potential are in blue. Green or yellow areas represent regions of neutral or near-zero potential.

While specific research conducting a detailed MEP analysis on this compound is not extensively available in the reviewed scientific literature, the general principles of MEP mapping can be applied to understand its probable reactive sites based on the analysis of similar benzofuran derivatives.

In the context of substituted benzofurans, the MEP map is instrumental in identifying the regions most susceptible to electrophilic and nucleophilic attack. The areas of negative potential (red) are electron-rich and are therefore prone to attack by electrophiles. Conversely, the areas of positive potential (blue) are electron-deficient and are the likely targets for nucleophiles.

For a molecule like this compound, the MEP map would be expected to show significant regions of negative potential around the oxygen atoms of the carboxylic acid group and the benzofuran ring's oxygen atom. These areas, being rich in electron density, would be the primary sites for electrophilic interactions. The bromine atom, being highly electronegative, would also contribute to the local electronic environment.

Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be expected to exhibit a strong positive potential (blue region), making it a prime site for nucleophilic attack. The hydrogen atoms on the aromatic ring and the ethyl group would also show varying degrees of positive potential.

The interactive data table below summarizes the general conventions and interpretations used in Molecular Electrostatic Potential (MEP) mapping, which would be applicable to the analysis of this compound.

| Color Region | Electrostatic Potential | Indication | Predicted Reactive Site for this compound |

| Red | Negative | Electron-rich, Nucleophilic center | Oxygen atoms of the carboxylic acid group, Oxygen atom of the furan (B31954) ring |

| Blue | Positive | Electron-poor, Electrophilic center | Hydrogen atom of the carboxylic acid group |

| Green | Neutral | Near-zero potential | Carbon backbone of the benzofuran ring and ethyl group |

| Yellow | Intermediate | Moderately electron-rich | - |

| Orange | Intermediate | Moderately electron-poor | - |

It is important to underscore that this analysis is based on established principles of MEP mapping and studies of analogous compounds. A definitive MEP map and detailed electronic properties for this compound would require specific quantum chemical calculations to be performed on this molecule. Such studies would provide precise values of the electrostatic potential and a detailed visualization of its molecular reactivity.

Exploration of Supramolecular Interactions and Self Assembly Properties of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid Derivatives

Hydrogen Bonding Networks Involving the Carboxylic Acid Dimerization

A primary and highly predictable supramolecular interaction for (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid is the formation of hydrogen-bonded dimers via its carboxylic acid functional group. This is a common and robust motif for carboxylic acids in the solid state. The hydrogen bonds form between the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring, centrosymmetrically related molecule, resulting in a characteristic eight-membered ring synthon.